3,5-Bis(hydroxymethyl)benzoic acid
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Overview
Description
3,5-Bis(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring two hydroxymethyl groups attached to the benzene ring at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(hydroxymethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylbenzoic acid.
Oxidation: The methyl groups are oxidized to form the corresponding aldehyde groups using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups are then reduced to hydroxymethyl groups using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acid groups.
Reduction: The carboxylic acid group can be reduced back to hydroxymethyl groups.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 3,5-Dicarboxybenzoic acid
Reduction: this compound
Substitution: Derivatives with substituted hydroxymethyl groups
Scientific Research Applications
3,5-Bis(hydroxymethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as resins and coatings, due to its ability to form strong hydrogen bonds.
Mechanism of Action
The mechanism of action of 3,5-Bis(hydroxymethyl)benzoic acid involves its ability to form hydrogen bonds with various molecular targets. The hydroxymethyl groups can interact with other molecules through hydrogen bonding, influencing the compound’s reactivity and interactions. These interactions can affect biochemical pathways and molecular structures, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the hydroxymethyl groups, making it less reactive in hydrogen bonding.
3,5-Dicarboxybenzoic acid: Contains carboxylic acid groups instead of hydroxymethyl groups, leading to different reactivity and applications.
3,5-Dihydroxybenzoic acid: Features hydroxyl groups directly attached to the benzene ring, differing in hydrogen bonding capabilities.
Uniqueness
3,5-Bis(hydroxymethyl)benzoic acid is unique due to its dual hydroxymethyl groups, which provide versatile reactivity and the ability to form strong hydrogen bonds. This makes it particularly useful in the synthesis of complex molecules and materials, as well as in various scientific research applications.
Properties
IUPAC Name |
3,5-bis(hydroxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHMTKLMXUAOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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